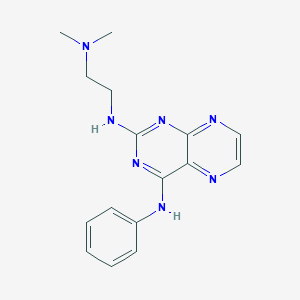

N2-(2-(dimethylamino)ethyl)-N4-phenylpteridine-2,4-diamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-(Dimethylamino)ethyl methacrylate” (DMAEMA) is a methacrylic acid derivative that is used as a monomer in the production of polymers with a wide range of applications . “N2-[2-(dimethylamino)ethyl]pyrimidine-2,5-diamine” is another compound with similar functional groups .

Synthesis Analysis

DMAEMA can be synthesized via RAFT polymerization . The synthesis of DMAEMA-based nanogel was achieved through dispersion polymerization in water/2-methoxyethanol medium (80/20 w/w), initiated with 0.2 wt% potassium persulfate (KPS) and stabilized with 0.5 wt% poly(vinyl alcohol) (PVA) .Molecular Structure Analysis

The molecular structure of these compounds can be determined using techniques like FTIR, 1H-NMR, and potentiometric titration .Chemical Reactions Analysis

DMAEMA-based polymers have been studied for their pH and temperature-responsive properties . They can form polymersomes, which are nanometer-sized spheroidal aggregates that can respond to external stimuli .Physical And Chemical Properties Analysis

DMAEMA has a boiling point of 182-192 °C, a density of 0.933 g/mL at 25 °C, and is less dense than water and insoluble in water .Scientific Research Applications

Optoelectronic Applications

Synthesis and Characterization for Optoelectronic Devices : Triphenylamine-based derivatives with dimethylamino substituents have been synthesized and characterized, demonstrating significant potential in optoelectronic applications. These materials, when introduced into electrochromic devices, exhibited high coloration efficiency and electrochemical stability. Moreover, their application in electrofluorochromic devices showcased a controllable and high photoluminescence contrast ratio, indicating their utility in advanced optoelectronic systems (Jung-Tsu Wu et al., 2019).

Antimicrobial Agents

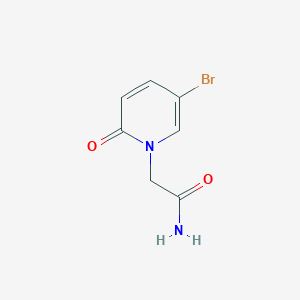

Novel Antimicrobial Compounds : A series of novel pyrimidine-triamine derivatives have been synthesized, showing promising antimicrobial activity against a range of bacteria and fungi. These compounds, developed using N2-(2-(dimethylamino)ethyl)-N4-phenylpteridine-2,4-diamine as a starting point, exhibited significant zones of inhibition, particularly against Gram-positive and Gram-negative bacteria, highlighting their potential as effective antimicrobial agents (M. S. Rao et al., 2020).

Environmental Chemistry

Atmospheric Interactions with Sulfuric Acid : Research on the interaction between methyl-substituted ethylenediamines and sulfuric acid has provided insights into atmospheric chemistry, particularly in the formation of new particles. The study found that diamines, including those with dimethylamino groups, can significantly stabilize sulfuric acid complexes, potentially playing a crucial role in the nucleation process in the atmosphere (J. Elm et al., 2016).

Neurological Research

Alzheimer's Disease Imaging : The compound [18F]FDDNP, a derivative of N2-(2-(dimethylamino)ethyl)-N4-phenylpteridine-2,4-diamine, has been utilized in positron emission tomography to visualize neurofibrillary tangles and beta-amyloid plaques in the brains of living Alzheimer's disease patients. This noninvasive imaging technique has the potential to advance the diagnostic assessment of Alzheimer's and monitor the effectiveness of therapeutic interventions (K. Shoghi-Jadid et al., 2002).

Safety And Hazards

Future Directions

properties

IUPAC Name |

2-N-[2-(dimethylamino)ethyl]-4-N-phenylpteridine-2,4-diamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N7/c1-23(2)11-10-19-16-21-14-13(17-8-9-18-14)15(22-16)20-12-6-4-3-5-7-12/h3-9H,10-11H2,1-2H3,(H2,18,19,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONIYAZFHPOBTLE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCNC1=NC2=NC=CN=C2C(=N1)NC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N2-(2-(dimethylamino)ethyl)-N4-phenylpteridine-2,4-diamine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[(tert-Butoxy)carbonyl]-6-azaspiro[2.5]octane-5-carboxylic acid](/img/structure/B2986480.png)

![{2-[(2-Methylpropane)sulfonyl]phenyl}boronic acid](/img/structure/B2986483.png)

![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3-nitrobenzenesulfonamide](/img/structure/B2986486.png)

![2-(benzo[d]isoxazol-3-yl)-N-(2-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)amino)ethyl)acetamide](/img/structure/B2986487.png)

![3-amino-5,7-dimethyl-2H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione](/img/structure/B2986489.png)

![N-(4H-chromeno[4,3-d]thiazol-2-yl)-3-(4-fluorophenylsulfonamido)benzamide](/img/structure/B2986499.png)

![N-(2,5-dimethoxyphenyl)-2-((6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2986501.png)